N-(3-Cyano-4-hydroxyphenyl)isobutyramide
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Overview
Description
N-(3-Cyano-4-hydroxyphenyl)isobutyramide is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-hydroxyphenyl)isobutyramide typically involves the reaction of 3-cyano-4-hydroxyaniline with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-Cyano-4-hydroxyaniline+Isobutyryl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-hydroxyphenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., thionyl chloride) and alkoxides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(3-Cyano-4-hydroxyphenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-hydroxyphenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4-hydroxyphenyl)acetamide
- N-(3-Cyano-4-hydroxyphenyl)propionamide
- N-(3-Cyano-4-hydroxyphenyl)butyramide
Uniqueness
N-(3-Cyano-4-hydroxyphenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyramide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(3-cyano-4-hydroxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)11(15)13-9-3-4-10(14)8(5-9)6-12/h3-5,7,14H,1-2H3,(H,13,15) |
InChI Key |
FGSRKUYWUCDELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)O)C#N |
Origin of Product |
United States |
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